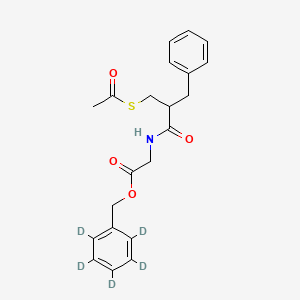
1-Stearoyl-rac-glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-rac-glycerol-d5 is a deuterated form of 1-Stearoyl-rac-glycerol, a monoglyceride derived from stearic acid and glycerol. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .
Wirkmechanismus
Target of Action
1-Stearoyl-rac-glycerol-d5 is a deuterated derivative of 1-stearoyl-rac-glycerol, a natural triacylglycerol found in various biological sources It’s known that monoacylglycerols like 1-stearoyl-rac-glycerol generally interact with lipid metabolism pathways and can be involved in various biological processes .
Mode of Action
As a deuterated derivative of 1-stearoyl-rac-glycerol, it is often used as a tracer in metabolic studies to investigate the absorption, distribution, and metabolism of lipids in the body . It can also be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .
Biochemical Pathways
This compound can be used to understand and research the metabolism, absorption, and transport processes of fatty acids, as well as their association with related diseases . It can also be used to study lipid metabolic pathways and identify metabolic products in lipidomics .
Pharmacokinetics
As a deuterated compound, it is often used in studies to track the metabolism and distribution of lipids in the body .
Result of Action
It is known that it can be used to study the molecular mechanisms of lipid signaling and metabolism in various biological systems .
Action Environment
Biochemische Analyse
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Stearoyl-rac-glycerol-d5 can be synthesized through the esterification of stearic acid with glycerol in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Stearoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol forms of the compound.
Substitution: Various substituted glycerol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-rac-glycerol-d5 is widely used in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Stearoyl-rac-glycerol: The non-deuterated form, used similarly in research but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another monoglyceride with an oleic acid moiety, used in similar applications but with different physical and chemical properties.
1-Palmitoyl-rac-glycerol: Contains a palmitic acid moiety, used in lipid research and drug delivery.
Uniqueness
1-Stearoyl-rac-glycerol-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in metabolic and pharmacokinetic research .
Eigenschaften
CAS-Nummer |
1432065-28-5 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
363.594 |
IUPAC-Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |
InChI-Schlüssel |
VBICKXHEKHSIBG-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyme |
Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Monostearin-d5; (+/-)-2,3-Dihydroxypropyl Octadecanoate-d5; 1-Glyceryl Stearate-d5; 1-Monooctadecanoylglycerol-d5; Aldo 33-d5; Aldo 75-d5; Aldo MSD-d5; NSC 3875-d5; Sandin EU-d5; Stearic Acid α-Monog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Iodophenyl)oxazolo[4,5-b]pyridine](/img/structure/B588136.png)





